molecular formula C₁₆H₁₇BrClNO₄ B1153904 5'-Chloro-norlaudanosoline

5'-Chloro-norlaudanosoline

Cat. No.: B1153904
M. Wt: 402.67
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-norlaudanosoline is a chloro-substituted derivative of norlaudanosoline, a tetrahydroisoquinoline alkaloid. Norlaudanosoline itself is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids, such as morphine and codeine .

Properties

Molecular Formula

C₁₆H₁₇BrClNO₄

Molecular Weight

402.67

Synonyms

5’-Chloro-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5'-Chloro-norlaudanosoline with structurally or functionally related chloro-substituted compounds, focusing on molecular properties, reactivity, and biological relevance.

Structural and Physical Properties

Chlorine substitution in aromatic or heterocyclic systems typically increases molecular weight by ~35.45 g/mol (atomic weight of Cl) and enhances lipophilicity. This trend is observed in compounds like 5-Chloro-2-hydroxyaniline (C₆H₆ClNO, MW: 143.57 g/mol) and 5-Chloro-2-methylaniline (C₇H₈ClN, MW: 141.60 g/mol) . For this compound, the chlorine atom likely increases its molecular weight compared to norlaudanosoline (C₁₆H₁₇NO₄, MW: 287.31 g/mol), though exact data are unavailable.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Norlaudanosoline C₁₆H₁₇NO₄ 287.31 Tetrahydroisoquinoline core
This compound* C₁₆H₁₆ClNO₄ ~322.76 (estimated) Cl-substituted isoquinoline
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 Chlorophenol, amine
5-Chloro-2-phenoxyaniline C₁₂H₁₀ClNO 219.67 Chloroaryl ether, amine

*Estimated based on norlaudanosoline’s structure and chlorine addition .

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